Nepsilon-(1-Carboxymethyl)-L-lysine-d4

Vue d'ensemble

Description

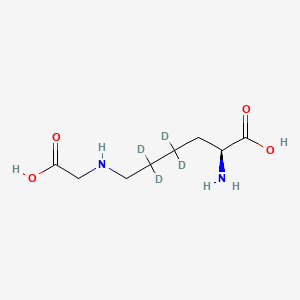

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 is a deuterated form of Nepsilon-(1-Carboxymethyl)-L-lysine, an advanced glycation end product. This compound is a nonenzymatic chemical modification of lysine, which is an amino acid. It is often used in scientific research to study the effects of glycation and its role in various diseases, including diabetes and cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Nepsilon-(1-Carboxymethyl)-L-lysine-d4 typically involves the reaction of lysine with glyoxal or methylglyoxal under controlled conditions. The reaction is carried out in an aqueous solution at a pH of around 7.4, which is the physiological pH. The reaction mixture is then purified using techniques such as high-performance liquid chromatography (HPLC) to obtain the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then packaged and stored under controlled conditions to maintain its stability .

Analyse Des Réactions Chimiques

Types of Reactions

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for studying the compound’s behavior under different conditions and its interaction with other molecules .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or neutral conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under basic conditions.

Substitution: Nucleophilic substitution reactions are carried out using reagents like sodium azide or thiols under mild conditions.

Major Products

The major products formed from these reactions include various derivatives of this compound, which are used to study the compound’s properties and its role in biological systems .

Applications De Recherche Scientifique

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 has a wide range of applications in scientific research:

Chemistry: It is used to study the Maillard reaction and the formation of advanced glycation end products.

Biology: Researchers use it to investigate the role of glycation in aging and cellular processes.

Medicine: The compound is studied for its involvement in diseases such as diabetes, cancer, and cardiovascular diseases.

Industry: It is used in the development of diagnostic tools and therapeutic agents

Mécanisme D'action

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 exerts its effects by interacting with the receptor for advanced glycation end products (RAGE). This interaction triggers a cascade of signaling pathways, including the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). These pathways lead to various cellular responses, such as inflammation, oxidative stress, and apoptosis .

Comparaison Avec Des Composés Similaires

Similar Compounds

Nepsilon-(1-Carboxymethyl)-L-lysine: The non-deuterated form of the compound.

Nepsilon-(1-Carboxyethyl)-L-lysine: Another advanced glycation end product formed by the reaction of lysine with methylglyoxal.

Nepsilon-(1-Carboxymethyl)-L-arginine: A similar compound formed by the glycation of arginine.

Uniqueness

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 is unique due to its deuterated form, which makes it particularly useful in mass spectrometry studies. The presence of deuterium atoms allows for precise tracking and quantification of the compound in biological samples, providing valuable insights into its role in various physiological and pathological processes .

Activité Biologique

Nepsilon-(1-Carboxymethyl)-L-lysine-d4 (CML-d4) is a stable isotopically labeled derivative of Nε-(1-Carboxymethyl)-L-lysine (CML), an advanced glycation end product (AGE). This compound is significant in research due to its role in various biological processes and its applications in analytical chemistry, particularly in mass spectrometry. This article explores the biological activities associated with CML-d4, including its formation, interactions, and implications in health and disease.

Formation and Characteristics

CML-d4 is formed through the non-enzymatic glycation of proteins, particularly under conditions of oxidative stress. The presence of deuterium atoms in CML-d4 enhances its utility in tracing and quantifying biological pathways using mass spectrometry. The molecular formula for CML-d4 is , with a molecular weight of 208.25 g/mol .

Biological Activities

CML-d4 exhibits several notable biological activities:

- Cellular Effects : As an AGE, CML-d4 interacts with the receptor for AGEs (RAGE), triggering intracellular signaling pathways such as MAPK and NF-κB. This interaction can lead to inflammatory responses and cellular damage .

- Metabolic Implications : Elevated levels of CML have been associated with metabolic disorders, including diabetes and renal failure. Studies have shown that serum concentrations of CML are significantly higher in patients with chronic renal insufficiency and type 2 diabetes mellitus (T2DM) compared to healthy controls .

1. Diabetes and Renal Failure

A study involving 30 control subjects and 30 patients with chronic renal insufficiency revealed a 2.1-fold increase in serum CML levels among patients (p < 0.001). Similarly, in a cohort of 49 control subjects versus 95 T2DM patients, serum CML levels were significantly elevated and correlated with glycemic control as measured by hemoglobin A1c (, p < 0.001) .

2. Aging and Oxidative Stress

Research indicates that CML levels increase with age and are linked to various age-related diseases characterized by oxidative stress. The accumulation of AGEs like CML contributes to the pathophysiology of conditions such as cardiovascular disease and neurodegenerative disorders .

Quantification Techniques

The quantification of CML-d4 in biological samples typically employs advanced techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). Calibration curves for CML-d4 have demonstrated high reproducibility, with coefficients of determination () exceeding 0.997 across various concentrations .

Table: Summary of Quantification Results

| Analyte | Concentration Range (ng/mL) | Mean Recovery (%) | Value |

|---|---|---|---|

| CML | 300 - 1500 | 96 - 102 | 0.997 |

| Pentosidine | 20 - 100 | 92 - 104 | 0.9999 |

Applications in Research

CML-d4's isotopic labeling allows for enhanced detection in complex biological matrices, making it invaluable for studying metabolic pathways and interactions within cellular systems. Its role as a biomarker for oxidative stress-related diseases positions it as a critical compound in both clinical and research settings .

Propriétés

IUPAC Name |

(2S)-2-amino-6-(carboxymethylamino)-4,4,5,5-tetradeuteriohexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-5-7(11)12/h6,10H,1-5,9H2,(H,11,12)(H,13,14)/t6-/m0/s1/i1D2,2D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUXSIDPKKIEIMI-WCEGGVOZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCC(=O)O)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C[C@@H](C(=O)O)N)C([2H])([2H])CNCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669796 | |

| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

936233-18-0 | |

| Record name | N~6~-(Carboxymethyl)-L-(4,4,5,5-~2~H_4_)lysine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.